molecular formula C19H20ClN3O5S B10955923 Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl](cyclopentyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl](cyclopentyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10955923
M. Wt: 437.9 g/mol
InChI Key: AVFPJNDAGHVVBE-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a nitrobenzoyl group, and a cyclopentyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzoyl group and the cyclopentyl amine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the nitrobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzoyl derivatives.

Scientific Research Applications

ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)AMINO]BENZOATE
  • ETHYL 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]BENZOATE
  • ETHYL 4-[(4-CHLORO-3-NITROBENZOYL)AMINO]BENZOATE

Uniqueness

ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the cyclopentyl amine moiety and the thiazole ring, which are not commonly found in similar compounds. These structural features may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN3O5S

Molecular Weight

437.9 g/mol

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)-cyclopentylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H20ClN3O5S/c1-3-28-18(25)16-11(2)21-19(29-16)22(13-6-4-5-7-13)17(24)12-8-9-14(20)15(10-12)23(26)27/h8-10,13H,3-7H2,1-2H3

InChI Key

AVFPJNDAGHVVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C

Origin of Product

United States

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